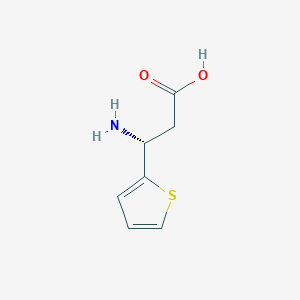

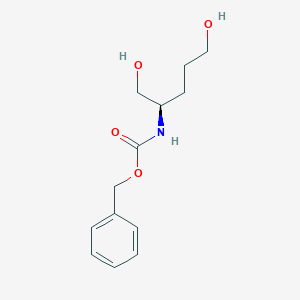

(R)-Bencil (1,5-dihidroxi-pentan-2-il)carbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enantioselective Synthesis Analysis

The synthesis of benzyl carbamate derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One study describes an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized compound. This process was optimized to a single-pot transformation, enhancing efficiency .

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives is crucial for their biological activity. In the context of estrogen receptor binding, the positioning of hydroxy groups on the benzo[a]carbazole derivatives significantly affects their binding affinities. Optimal receptor binding is achieved with specific hydroxy group placements, which also influence the estrogenic or anti-estrogenic properties of these compounds .

Chemical Reactions Analysis

Rhodium-catalyzed reactions have been employed to synthesize various benzyl carbamate derivatives. For instance, Rh(III)-catalyzed cascade annulation of 2-arylindoles with α-diazo carbonyl compounds has been used to create benzo[a]carbazoles with high regio-selectivity and atom efficiency . Another study utilized Rh(III)-catalyzed annulation/C-H activation of o-ethynylanilines with diazo compounds, which involved a 1,4-rhodium migration to rapidly form benzo[a]carbazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives, such as their phytotoxicity, have been investigated. Carbamate compounds synthesized from 1,3-dimethyl-4-acyl-5-hydroxypyrazoles showed varying degrees of phytotoxicity on seed germination and seedling growth, with less impact on rice and turf seedlings compared to radish and green pea seedlings . Additionally, the synthesis of (R)-tert-butyl benzyl carbamate from L-Serine demonstrated the importance of protecting groups and the Corey-Fuchs reaction in the overall yield of the synthesis process .

Relevant Case Studies

Case studies involving benzyl carbamate derivatives have shown their potential in inhibiting estrogen receptor-positive breast cancer cells and hormone-dependent mammary tumors . Another derivative, isosorbide-2-benzyl carbamate-5-salicylate, was found to be a highly potent and selective inhibitor of butyrylcholinesterase, indicating its potential for therapeutic applications .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Este compuesto se utiliza en la industria farmacéutica como un estándar de impureza . Los estándares de impureza son sustancias con una cantidad conocida de impureza.

Síntesis Química

“(R)-Bencil (1,5-dihidroxi-pentan-2-il)carbamato” se utiliza como material de partida o intermedio en la síntesis de otras moléculas complejas . Por ejemplo, puede utilizarse en la síntesis de Linagliptina, un medicamento utilizado para tratar la diabetes tipo 2 .

Investigación y Academia

En la investigación académica, este compuesto podría utilizarse en varios experimentos que involucran síntesis orgánica y mecanismos de reacción . También se puede utilizar con fines docentes en laboratorios para demostrar diferentes reacciones químicas .

Aplicaciones Industriales

En el sector industrial, este compuesto podría utilizarse en la producción de diversos productos. Por ejemplo, podría utilizarse en la fabricación de ciertos tipos de polímeros o resinas .

Ciencias Ambientales

En las ciencias ambientales, este compuesto podría utilizarse potencialmente en estudios relacionados con la biodegradación o el destino ambiental. Sin embargo, se necesitaría más investigación en esta área .

Investigación Bioquímica

En la investigación bioquímica, este compuesto podría utilizarse en estudios que investigan reacciones enzimáticas o vías metabólicas .

Safety and Hazards

The safety information available indicates that “®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate” has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONUZQBHASYEAL-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373869 |

Source

|

| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478646-28-5 |

Source

|

| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.